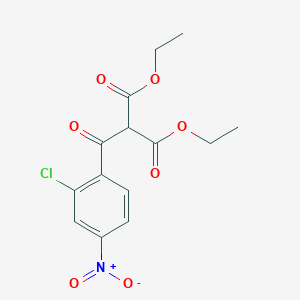
L-Alanine-2-D1-N-fmoc
描述
L-Alanine-2-D1-N-fmoc is a derivative of the amino acid alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (D1), and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions.
准备方法
Synthetic Routes and Reaction Conditions
L-Alanine-2-D1-N-fmoc can be synthesized starting from L-alanineThis can be achieved by reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The deuterium atom is introduced through a deuterium exchange reaction, where the hydrogen atom at the second position of alanine is replaced by deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and enantiomeric excess .
化学反应分析
Types of Reactions
L-Alanine-2-D1-N-fmoc undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Deprotection Reactions: The Fmoc group is removed to expose the free amino group for further peptide coupling reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Deuterium Exchange: Deuterium oxide (D2O) is used for the deuterium exchange reaction.
Major Products Formed
Fmoc Removal: The major product formed is the free amino group of L-alanine.
Deuterium Exchange: The major product is L-alanine with a deuterium atom at the second position.
科学研究应用
L-Alanine-2-D1-N-fmoc has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Proteomics Studies: The compound is used in proteomics to study protein structure and function.
Drug Discovery: It is used in drug discovery to develop peptide-based therapeutics.
Biophysical Studies: The deuterium atom provides a unique probe for nuclear magnetic resonance (NMR) studies to investigate protein-ligand interactions.
作用机制
The mechanism of action of L-Alanine-2-D1-N-fmoc involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further peptide coupling reactions . The deuterium atom provides a unique probe for NMR studies, allowing researchers to investigate molecular interactions and dynamics .
相似化合物的比较
Similar Compounds
Fmoc-3-Fluoroalanine-2-d1: Similar to L-Alanine-2-D1-N-fmoc, this compound has a fluorine atom at the third position instead of a deuterium atom.
Fmoc-Ala-OH-13C3: This compound has carbon-13 isotopes instead of deuterium.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which provides a distinct probe for NMR studies. This makes it particularly valuable for biophysical studies and investigations of protein-ligand interactions .
属性
IUPAC Name |
(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-GYPYJKACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)



![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)






